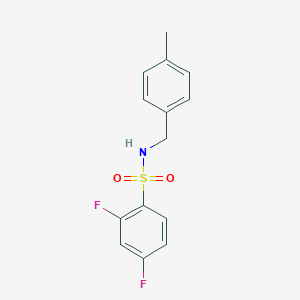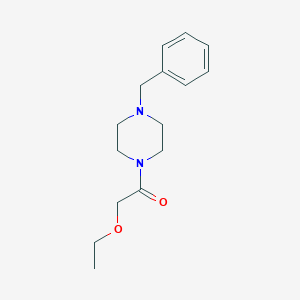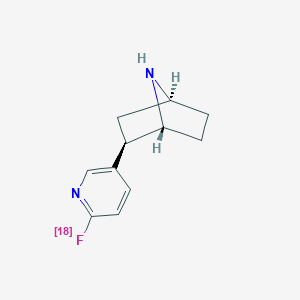![molecular formula C18H24ClNO4 B221382 Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes.
Mechanism of Action
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to the inhibition of the NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. This compound has also been shown to block the activation of the NMDA receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on the brain. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. This compound has also been shown to have anticonvulsant and analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain and epilepsy. However, this compound has also been shown to have neurotoxic effects at high doses, which limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, this compound also has several limitations, including its neurotoxic effects at high doses, which limit its therapeutic potential. Additionally, this compound has a short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for research on Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate. One direction is to investigate the potential therapeutic effects of this compound in the treatment of chronic pain and epilepsy. Another direction is to develop new compounds that have similar or improved properties compared to this compound, such as longer half-life and reduced neurotoxicity. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of this compound and to develop strategies to mitigate these effects. Finally, research is needed to investigate the role of the NMDA receptor in other physiological and pathological processes, such as addiction and depression.
Synthesis Methods
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate can be synthesized through a multi-step process, starting from 4-chlorophenol. The first step involves the formation of 4-chlorobenzyl chloride, which is then reacted with 2-methylpropanoyl chloride to form the corresponding 2-methylpropanoyl-4-chlorobenzyl chloride. The next step involves the reaction of this intermediate with piperidine-4-carboxylic acid to yield this compound. The final step involves the esterification of this compound with ethanol to obtain the ethyl ester of this compound.
Scientific Research Applications
Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity in the hippocampus, which is essential for learning and memory processes. This compound has also been used to investigate the mechanisms underlying the development of chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C18H24ClNO4 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-4-23-16(21)13-9-11-20(12-10-13)17(22)18(2,3)24-15-7-5-14(19)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
CAUYJZADNAKQHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)



